molecular formula C12H24O12S2 B12297256 [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate

[1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate

Cat. No.: B12297256
M. Wt: 424.4 g/mol
InChI Key: OMKXVFDVAGCPBS-UHFFFAOYSA-N
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Description

[1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate: is a complex organic compound characterized by multiple hydroxyl groups and a sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate typically involves multi-step organic reactions. The process begins with the preparation of the thiolan-1-ium core, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The final step involves the sulfation of the hydroxylated intermediate to yield the target compound. Reaction conditions often include the use of strong oxidizing agents and sulfating reagents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the thiolan-1-ium core to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Sulfating Reagents: Sulfur trioxide, chlorosulfonic acid.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced thiol compounds, and various sulfate esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s hydroxyl and sulfate groups are of interest for studying enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the behavior of similar naturally occurring molecules.

Medicine

The compound has potential applications in medicine, particularly in drug development. Its structural features may be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In the industrial sector, the compound can be used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its unique properties make it suitable for applications in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The sulfate group can participate in ionic interactions, further modulating the compound’s biological effects. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] phosphate
  • [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] nitrate

Uniqueness

Compared to similar compounds, [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate is unique due to its sulfate group, which imparts distinct chemical and biological properties. The presence of multiple hydroxyl groups also enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H24O12S2

Molecular Weight

424.4 g/mol

IUPAC Name

[1-[3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate

InChI

InChI=1S/C12H24O12S2/c13-1-5(15)10(19)11(20)12(24-26(21,22)23)7(17)4-25-3-6(16)9(18)8(25)2-14/h5-20H,1-4H2

InChI Key

OMKXVFDVAGCPBS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O

Origin of Product

United States

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